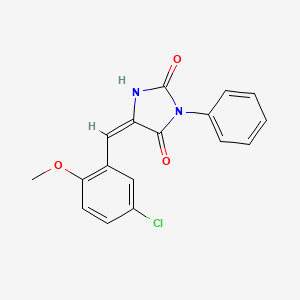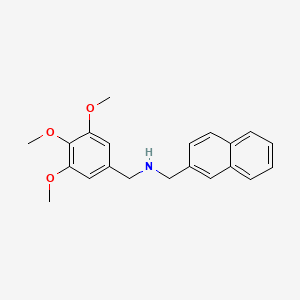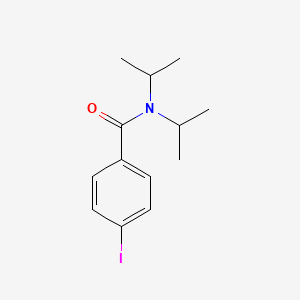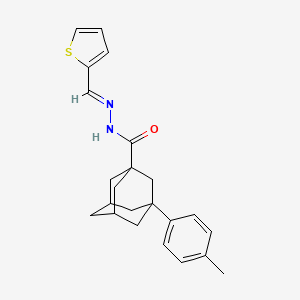
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as CMI, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of imidazolidinedione derivatives, which have been found to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is not fully understood. However, it has been proposed that 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione exerts its biological effects by modulating various signaling pathways in cells. For example, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been found to activate the AMP-activated protein kinase pathway, which plays a role in energy metabolism and cell growth.
Biochemical and Physiological Effects:
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is that it has been extensively studied and its biological effects are well characterized. In addition, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to be relatively non-toxic and has low side effects. However, one limitation of using 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of interest is to further investigate its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. Another area of interest is to explore the mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in more detail, with the goal of identifying new targets for drug development. Finally, there is a need to develop new formulations of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione that are more soluble and can be administered more easily in experimental settings.
Métodos De Síntesis
The synthesis of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 5-chloro-2-methoxybenzaldehyde with 3-phenyl-2,4-thiazolidinedione in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and triethylamine to obtain 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in high yield.
Aplicaciones Científicas De Investigación
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, anti-inflammatory, and anticancer properties. In particular, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have neuroprotective effects in animal models of epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-15-8-7-12(18)9-11(15)10-14-16(21)20(17(22)19-14)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCWAKQPZAERG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)







![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)



